molecular formula C26H32Cl2O4 B2453579 Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 314754-56-8

Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B2453579
CAS No.: 314754-56-8
M. Wt: 479.44
InChI Key: OBAGOTLMOOPYDB-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chloro-4-methylpentyl groups attached to a biphenyl core, which is further substituted with dicarboxylate groups. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-biphenyldicarboxylic acid with 2-chloro-4-methylpentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of biphenyl derivatives with hydrogen atoms replacing chloro groups.

    Substitution: Formation of biphenyl derivatives with new functional groups.

Scientific Research Applications

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with similar structural features but different functional groups.

    2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Another biphenyl derivative with distinct substituents.

Uniqueness

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific combination of chloro-4-methylpentyl and dicarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAGOTLMOOPYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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